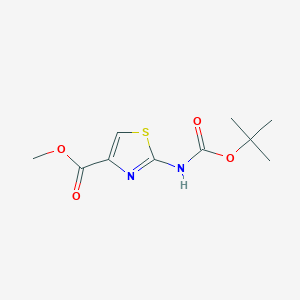

2-(terc-butoxicarbonil)amino-4-carboxilato de metilo tiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves complex reactions. For instance, a method using ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed for creating protected versions of similar triazole amino acids (Ferrini et al., 2015). Also, regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates have been synthesized via the reaction of β-enamino ketoesters with hydroxylamine hydrochloride (Bruzgulienė et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using various spectroscopic methods such as NMR and X-ray diffraction. For example, the structure of a hydroxyvaline-derived thiazole-4-carboxylate was elucidated using such techniques (Shin et al., 2002).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, such as lipase-catalyzed regioselective lactamization, which plays a key role in their synthesis (Aurell et al., 2014). Also, the synthesis and chemical properties of similar compounds, such as 4-Methyl-5-formylthiazole, have been explored in depth (Wei-ke, 2009).

Physical Properties Analysis

The physical properties of related compounds can be inferred through detailed synthetic modifications and analysis, such as the synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates (Dobrydnev et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds can be complex. For instance, molecular co-crystals of 2-aminothiazole derivatives exhibit various proton transfer and hydrogen-bonding patterns, influencing their chemical behavior (Lynch et al., 1999).

Aplicaciones Científicas De Investigación

Agente Antibacteriano

“2-(terc-butoxicarbonil)amino-4-carboxilato de metilo tiazol” se ha utilizado en la síntesis de compuestos que han mostrado un potencial antibacteriano significativo . Por ejemplo, los compuestos sintetizados utilizando este químico han mostrado un potencial antibacteriano significativo contra Staphylococcus epidermidis gram-positivo y Pseudomonas aeruginosa gram-negativo .

Agente Antifúngico

Este compuesto también se ha utilizado en la síntesis de agentes antifúngicos . Por ejemplo, uno de los compuestos sintetizados mostró el máximo potencial antifúngico contra Candida glabrata .

Agente Anti-VIH

Las 2-aminotiazoles, una clase significativa de compuestos medicinales orgánicos utilizados como material de partida para la síntesis de una amplia gama de análogos heterocíclicos, tienen prometedores roles terapéuticos como agentes anti-VIH .

Antioxidante

Se ha encontrado que los compuestos sintetizados a partir de “this compound” tienen propiedades antioxidantes .

Agente Antitumoral

El compuesto se ha utilizado en la síntesis de agentes antitumorales . Los compuestos sintetizados han mostrado resultados prometedores en la inhibición del crecimiento tumoral .

Agente Antelmíntico

“this compound” se ha utilizado en la síntesis de agentes antelmínticos . Estos agentes se utilizan para expulsar gusanos parásitos y otros parásitos internos del cuerpo

Safety and Hazards

Mecanismo De Acción

Mode of Action

It has been suggested that the carboxyl group of the thiazole ring forms hydrogen bonds with the nh of cys112, while the nh2 is proximal to and forms hydrogen bonds with the imidazole ring of his244 . This suggests that the compound may interact with its targets through hydrogen bonding, potentially leading to changes in the target’s function.

Propiedades

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-6(5-17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJAUDDGOCGHFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428424 |

Source

|

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850429-62-8 |

Source

|

| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)